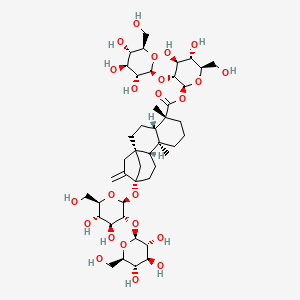
莱鲍迪苷 E
描述
Rebaudioside E is one of the minor components of steviol glycosides, first isolated from Stevia rebaudiana . It is a high-intensity sweetener that tastes about 150–200 times sweeter than sucrose . It is also a precursor for the biosynthesis of rebaudioside D and rebaudioside M .
Synthesis Analysis
Rebaudioside E can be enzymatically synthesized from stevioside by coupling UDP-glucosyltransferase UGTSL2 from Solanum lycopersicum and sucrose synthase StSUS1 from Solanum tuberosum . In a 20-ml bioconversion reaction of 20 g/l stevioside by UGTSL2 and StSUS1, 15.92 g/l rebaudioside E was produced for 24 hours .
Molecular Structure Analysis
The molecular structure of Rebaudioside E is complex. It involves multiple glucose molecules attached to a core structure . The exact structure can be determined using techniques such as 1D and 2D NMR spectroscopy .
Chemical Reactions Analysis
The bioconversion of stevioside to rebaudioside E involves the glucosylation of the Glc(β1→C-19) residue of stevioside along with the formation of a (β1→2) linkage . This process is facilitated by the enzyme UGTSL2 .
Physical And Chemical Properties Analysis
Rebaudioside E is a white to off-white powder . It has an empirical formula of C44H70O23 and a molecular weight of 967.01 . It is stable under normal conditions and does not adsorb moisture up to a water activity value of 0.85 .
科学研究应用
提取和纯化技术
莱鲍迪苷 E 是一种从甜叶菊中提取的甜味剂,其提取和纯化方法一直是研究的重点。Das、Golder 和 Das (2015) 的一项研究探讨了使用水(一种绿色溶剂)增强莱鲍迪苷 A 的提取,优化了提取参数以最大化回收率。这项研究有助于理解this compound 等甜菊糖苷的提取效率和稳定性 (Das、Golder 和 Das,2015 年)。
食品和饮料应用
This compound 在食品工业中具有应用,特别是在无糖产品中作为甜味剂。杨旭亚 (2013 年) 研究了莱鲍迪苷 A 在无糖酸奶中的应用,重点介绍了它在改变食品感官属性和质地方面的作用。这项研究可以外推到了解this compound 在类似情况下的潜在应用 (杨旭亚,2013 年)。
稳定性和降解
研究this compound 的稳定性对于其在各种产品中的应用至关重要。Prakash、Clos 和 Chaturvedula (2012 年) 专注于莱鲍迪苷 A 在酸性条件下的稳定性,提供了对this compound 等相关化合物在不同储存条件下的降解途径和稳定性的见解 (Prakash、Clos 和 Chaturvedula,2012 年)。
生物转化和合成
Chen 等人 (2020 年) 关于使用糖基转移酶将甜菊糖生物转化为this compound 的研究突出了合成this compound 的生物技术方法。这项研究提出了一种从甜叶菊提取物中酶促合成this compound 的新方法,提供了对可扩展生产方法的见解 (Chen 等人,2020 年)。
作用机制
Target of Action
Rebaudioside E, a minor component of steviol glycosides, is synthesized from stevioside by the enzyme UDP-glucosyltransferase UGTSL2 . This enzyme, derived from Solanum lycopersicum, is the primary target of Rebaudioside E . It plays a crucial role in the sweetness intensity of steviol glycosides .
Mode of Action
Rebaudioside E is speculated to be the main product of glucosylation of the Glc (β1→C-19) residue of stevioside along with the formation of a (β1→2) linkage . This process is based on the analysis of the regioselectivity and stereoselectivity of UGTSL2 .
Biochemical Pathways
The biochemical pathway of Rebaudioside E involves the conversion of stevioside to Rebaudioside E by the enzyme UGTSL2 . This conversion is a crucial step in the biosynthesis of rebaudioside D and rebaudioside M, the next-generation Stevia sweeteners .
Pharmacokinetics
It is known that rebaudioside e is a high-intensity sweetener that tastes about 150–200 times sweeter than sucrose . It is also a precursor for the biosynthesis of rebaudioside D and rebaudioside M . More research is needed to fully understand the ADME properties of Rebaudioside E.
Result of Action
The molecular and cellular effects of Rebaudioside E’s action are primarily related to its sweetness. As a high-intensity sweetener, Rebaudioside E can potentially be used in the production of low and no-calorie products . It is also a precursor for the biosynthesis of rebaudioside D and rebaudioside M, the next-generation Stevia sweeteners .
Action Environment
The action of Rebaudioside E can be influenced by various environmental factors. For instance, the enzymatic synthesis of Rebaudioside E from stevioside is performed under specific conditions . More research is needed to fully understand how environmental factors influence the action, efficacy, and stability of Rebaudioside E.
生化分析
Biochemical Properties
Rebaudioside E plays a significant role in biochemical reactions, particularly in the context of its sweetening properties. It interacts with various enzymes and proteins during its biosynthesis and metabolism. One of the key enzymes involved in the biosynthesis of Rebaudioside E is UDP-glucosyltransferase UGTSL2, which catalyzes the glucosylation of stevioside to produce Rebaudioside E . This enzyme specifically adds glucose molecules to the steviol backbone, enhancing its sweetness. Additionally, Rebaudioside E interacts with taste receptors on the tongue, particularly the sweet taste receptor T1R2/T1R3, which is responsible for its intense sweet taste .
Cellular Effects
Rebaudioside E influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that Rebaudioside E can stimulate the release of glucagon-like peptide 1 (GLP-1) from enteroendocrine cells via bitter taste signaling pathways . This hormone plays a crucial role in regulating glucose homeostasis and insulin secretion. Furthermore, Rebaudioside E has been found to modulate the activity of certain genes involved in metabolic processes, thereby influencing cellular metabolism .
Molecular Mechanism
The molecular mechanism of Rebaudioside E involves its interaction with specific biomolecules and receptors. Rebaudioside E binds to the sweet taste receptor T1R2/T1R3 on the tongue, activating the receptor and triggering a signal transduction cascade that results in the perception of sweetness . Additionally, Rebaudioside E can interact with bitter taste receptors, such as TAS2R4 and TRPM5, which are involved in the release of GLP-1 from enteroendocrine cells . These interactions highlight the dual role of Rebaudioside E in both sweet and bitter taste signaling pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Rebaudioside E have been observed to change over time. Rebaudioside E is relatively stable under normal storage conditions, but it can degrade under acidic or high-temperature conditions . Long-term studies have shown that Rebaudioside E maintains its sweetening properties over extended periods, making it suitable for use in various food and beverage products . Its stability and degradation can be influenced by the presence of other ingredients, such as flavorings or coloring agents .
Dosage Effects in Animal Models
The effects of Rebaudioside E vary with different dosages in animal models. Studies have shown that Rebaudioside E is generally well-tolerated at recommended doses, with no significant adverse effects on glucose homeostasis, blood pressure, or inflammation . At higher doses, Rebaudioside E may cause gastrointestinal discomfort and alterations in gut microbiota composition . These findings suggest that while Rebaudioside E is safe for consumption at moderate levels, excessive intake may lead to adverse effects.
Metabolic Pathways
Rebaudioside E is involved in several metabolic pathways, primarily related to its biosynthesis and degradation. The biosynthesis of Rebaudioside E involves the glucosylation of stevioside by UDP-glucosyltransferase UGTSL2 . This process results in the addition of glucose molecules to the steviol backbone, enhancing its sweetness. Additionally, Rebaudioside E can be metabolized by gut microbiota, leading to the production of steviol, which is further metabolized and excreted .
Transport and Distribution
Rebaudioside E is transported and distributed within cells and tissues through various mechanisms. It is absorbed in the small intestine and transported to the liver, where it undergoes further metabolism . Rebaudioside E can also interact with specific transporters and binding proteins, facilitating its distribution within the body. Studies have shown that Rebaudioside E is primarily localized in the liver and kidneys, where it is metabolized and excreted .
Subcellular Localization
The subcellular localization of Rebaudioside E is crucial for understanding its activity and function. Rebaudioside E is primarily localized in the cytoplasm of cells, where it interacts with various enzymes and proteins involved in its metabolism . Additionally, Rebaudioside E can be transported to specific cellular compartments, such as the endoplasmic reticulum and Golgi apparatus, where it undergoes further processing and modification . These subcellular localizations are essential for the proper functioning and regulation of Rebaudioside E within cells.
属性
IUPAC Name |
[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl] (1R,4S,5R,9S,10R,13S)-13-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H70O23/c1-17-11-43-9-5-22-41(2,7-4-8-42(22,3)40(59)66-38-34(30(55)26(51)20(14-47)62-38)64-36-32(57)28(53)24(49)18(12-45)60-36)23(43)6-10-44(17,16-43)67-39-35(31(56)27(52)21(15-48)63-39)65-37-33(58)29(54)25(50)19(13-46)61-37/h18-39,45-58H,1,4-16H2,2-3H3/t18-,19-,20-,21-,22+,23+,24-,25-,26-,27-,28+,29+,30+,31+,32-,33-,34-,35-,36+,37+,38+,39+,41-,42-,43-,44+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLLCWNUIHGPAJY-SFUUMPFESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCC(C1CCC34C2CCC(C3)(C(=C)C4)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)(C)C(=O)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CCC[C@@]([C@H]1CC[C@]34[C@H]2CC[C@](C3)(C(=C)C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)(C)C(=O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H70O23 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301019861 | |
| Record name | Rebaudioside E | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301019861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
967.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
63279-14-1 | |
| Record name | Rebaudioside E | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63279-14-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Rebaudioside E | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063279141 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Rebaudioside E | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301019861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | REBAUDIOSIDE E | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/693TGS3OHR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethan-1-amine dihydrochloride](/img/structure/B1447563.png)
![4,5,6,7-Tetrahydro-1H-pyrrolo[3,2-c]pyridine hydrochloride](/img/structure/B1447565.png)
![5H,6H,7H-pyrrolo[1,2-a]imidazole-3-sulfonamide](/img/structure/B1447566.png)

![N-(4-Methoxyphenyl)-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea](/img/structure/B1447571.png)


![1-[(4-Fluorophenyl)methyl]-3-methylpiperazine dihydrochloride](/img/structure/B1447575.png)

![5-Fluoro-1H-benzo[d][1,2,3]triazole-6-carboxylic acid](/img/structure/B1447578.png)



![[3-(3,3-Dimethylbutoxy)pyridin-4-yl]methanamine](/img/structure/B1447583.png)